

Application Notes and Protocols: Benzamide, 2,2'-dithiobis[N-methyl-] in Material Science

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Compound of Interest

Compound Name: Benzamide,2,2'-dithiobis[N-methyl-

Cat. No.: B8103082

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Introduction

Benzamide, 2,2'-dithiobis[N-methyl-] (DTBMA) is a disulfide-containing compound with significant potential in material science, particularly in the development of "smart" materials. The presence of a reversible disulfide bond in its structure makes it an attractive candidate for creating redox-responsive and self-healing polymers. These materials can undergo controlled degradation or repair in response to specific environmental triggers, opening up applications in drug delivery, tissue engineering, and industrial coatings. This document provides an overview of its potential applications, detailed experimental protocols for its incorporation into polymeric materials, and illustrative data.

Chemical and Physical Properties

A summary of the key physical and chemical properties of Benzamide, 2,2'-dithiobis[N-methyl-] is presented below.

Property	Value	Reference
CAS Number	2527-58-4	[1][2]
Molecular Formula	C ₁₆ H ₁₆ N ₂ O ₂ S ₂	[1][2]
Molecular Weight	332.4 g/mol	[1]
Melting Point	217-219 °C	
Boiling Point	545.9 °C	
Appearance	White to gray wet solids	
Solubility	Soluble in Methanol	

Applications in Material Science

The primary application of Benzamide, 2,2'-dithiobis[N-methyl-] in material science stems from its disulfide linkage, which can be cleaved and reformed under mild redox conditions. This reversible covalent chemistry is the basis for its use in:

- **Redox-Responsive Hydrogels:** Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. By incorporating DTBMA as a cross-linker, hydrogels can be designed to degrade and release encapsulated therapeutic agents in a controlled manner in response to a reducing environment, such as that found within cancer cells.[3][4][5][6]
- **Self-Healing Polymers:** The disulfide bond can be utilized to create materials that can autonomously repair damage.[7][8][9][10] When a crack forms, the disulfide bonds may break, and upon application of a stimulus (e.g., heat or light), they can reform, restoring the material's integrity.
- **Industrial Coatings and Adhesives:** In industries such as oil and gas, DTBMA can be incorporated into protective coatings to enhance their durability and lifespan.[10] Scratches or minor damages can be healed, preventing corrosion and material degradation.
- **Cross-linking Agent in Elastomers:** DTBMA can act as a cross-linking agent in the vulcanization of rubber, improving the mechanical properties, such as tensile strength and elasticity, of the final product.

Experimental Protocols

The following are illustrative protocols for the incorporation of Benzamide, 2,2'-dithiobis[N-methyl-] into redox-responsive hydrogels and self-healing materials. These are based on general methods for creating such materials and would require optimization for this specific compound.

Protocol 1: Synthesis of a Redox-Responsive Hydrogel using DTBMA as a Cross-linker

This protocol describes the synthesis of a redox-responsive hydrogel where DTBMA is used to crosslink a thiol-terminated polymer, such as a 4-arm polyethylene glycol-thiol (4-arm PEG-SH).[4]

Materials:

- Benzamide, 2,2'-dithiobis[N-methyl-] (DTBMA)
- 4-arm polyethylene glycol-thiol (4-arm PEG-SH)
- Phosphate-buffered saline (PBS), pH 7.4
- Dimethylformamide (DMF)
- Reducing agent (e.g., dithiothreitol - DTT)

Procedure:

- Preparation of Precursor Solutions:
 - Dissolve a specific amount of 4-arm PEG-SH in PBS (pH 7.4) to a final concentration of 10% (w/v).
 - Dissolve DTBMA in a minimal amount of DMF and then dilute with PBS to achieve the desired cross-linking concentration (e.g., in a 1:2 molar ratio of DTBMA to thiol groups of PEG-SH).
- Hydrogel Formation:

- Mix the 4-arm PEG-SH solution and the DTBMA solution in a vial.
- Vortex the mixture for 30 seconds to ensure homogeneity.
- Allow the mixture to stand at room temperature. Gelation should occur via thiol-disulfide exchange between the thiol groups of the PEG and the disulfide bond of DTBMA.
- Characterization of Gelation:
 - Monitor the gelation process by inverting the vial at regular intervals. The gelation time is the point at which the solution no longer flows.
- Redox-Responsive Degradation:
 - To demonstrate redox-responsiveness, immerse a pre-formed hydrogel sample in a PBS solution containing a reducing agent (e.g., 10 mM DTT).
 - Observe the degradation of the hydrogel over time. The disulfide cross-links will be cleaved, leading to the dissolution of the hydrogel.

Protocol 2: Preparation of a Self-Healing Polymer Film Incorporating DTBMA

This protocol outlines the preparation of a self-healing polymer film. The self-healing mechanism is based on the reversible nature of the disulfide bonds in DTBMA.

Materials:

- Thermoplastic polymer matrix (e.g., polyurethane)
- Benzamide, 2,2'-dithiobis[N-methyl-] (DTBMA)
- Solvent (e.g., tetrahydrofuran - THF)
- Heating plate or UV lamp

Procedure:

- Polymer Blend Preparation:
 - Dissolve the thermoplastic polymer in THF to form a 15% (w/v) solution.
 - Add DTBMA to the polymer solution at a concentration of 5% (w/w) relative to the polymer.
 - Stir the mixture at room temperature until the DTBMA is fully dissolved and dispersed.
- Film Casting:
 - Pour the polymer solution into a petri dish.
 - Allow the solvent to evaporate slowly in a fume hood at room temperature for 24 hours to form a thin film.
- Demonstration of Self-Healing:
 - Use a scalpel to create a scratch on the surface of the polymer film.
 - To initiate the healing process, either heat the film on a hot plate at a temperature below the polymer's melting point (e.g., 60°C) for a specified time or expose it to UV radiation.
 - The disulfide bonds at the interface of the scratch will exchange and reform, leading to the closure of the scratch.
 - Observe the healing process under a microscope.

Quantitative Data

The following tables present hypothetical quantitative data to illustrate the expected performance of materials incorporating Benzamide, 2,2'-dithiobis[N-methyl-]. This data is based on typical results for similar disulfide-containing materials and should be experimentally verified.

Table 1: Effect of DTBMA Concentration on Hydrogel Properties

DTBMA:PEG-SH Molar Ratio	Gelation Time (min)	Swelling Ratio (%)	Compressive Modulus (kPa)
1:4	15	1200	5
1:2	8	800	15
1:1	3	500	30

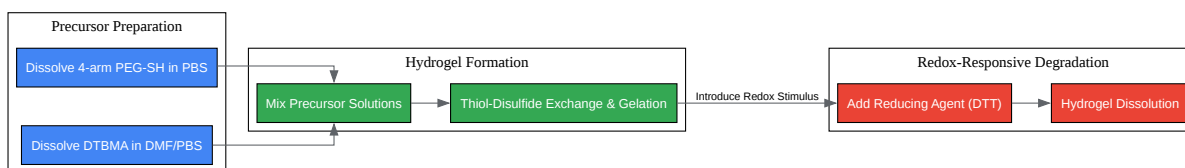
Table 2: Self-Healing Efficiency of a Polymer Film with 5% (w/w) DTBMA

Healing Condition	Healing Time (hours)	Healing Efficiency (%)
Heat (60°C)	2	85
Heat (60°C)	6	95
UV Radiation (365 nm)	1	90
UV Radiation (365 nm)	3	98

Healing efficiency is calculated as the ratio of the tensile strength of the healed material to that of the original material.

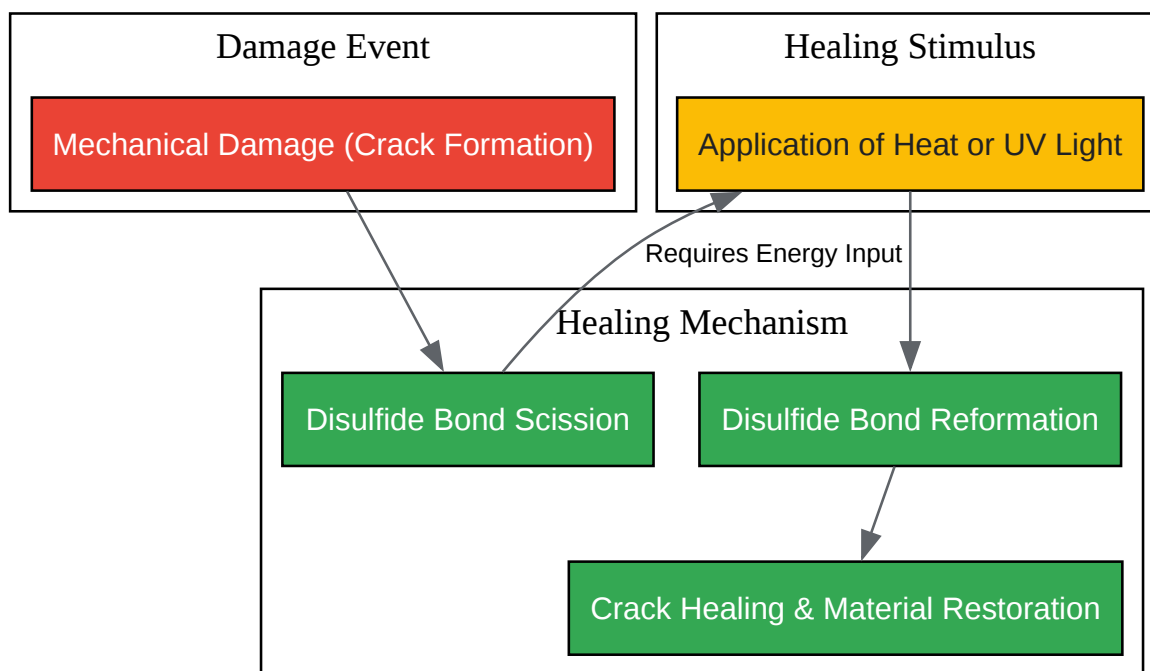
Visualizations

The following diagrams illustrate the key processes described in the application notes.



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Caption: Experimental workflow for redox-responsive hydrogel synthesis and degradation.



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Caption: Logical relationship for disulfide-based self-healing mechanism.

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